Evidence #1: 4-Fluoro Substitution Confers a 1.6-fold Selectivity Advantage for hCES2 Over a More Potent Benzothiazole Analog
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide demonstrates a distinct hCES2/hCES1 selectivity ratio of 4.0 (22.4 µM / 5.61 µM). While another benzothiazole-containing compound (BDBM50154558) is 1.6-fold more potent against hCES2 (IC50 = 3.42 µM), its selectivity ratio for hCES2 over hCES1 is only 3.6 (12.3 µM / 3.42 µM) [1][2]. The 4-fluoro analog thus offers a quantifiably higher selectivity window for hCES2 despite lower absolute potency, which is critical for target-specific probe development.
| Evidence Dimension | Selectivity ratio (IC50 hCES1 / IC50 hCES2) |
|---|---|
| Target Compound Data | 4.0 (22.4 µM / 5.61 µM) |
| Comparator Or Baseline | BDBM50154558 (CHEMBL3775320): 3.6 (12.3 µM / 3.42 µM) |
| Quantified Difference | Target compound is 1.1-fold more selective for hCES2 |
| Conditions | Human liver microsomes; fluorescence-based assay with pre-incubation (10 min). |
Why This Matters
For researchers requiring an hCES2-selective inhibitor tool, the 4-fluoro compound's improved selectivity ratio provides a quantifiably cleaner phenotype compared to more potent but less selective analogs.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483): N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide. IC50: 5.61E+3 nM (CES2) and 2.24E+4 nM (CES1). View Source
- [2] BindingDB. BDBM50154558 (CHEMBL3775320). Carboxylesterase Inhibition Data. IC50: 3.42E+3 nM (CES2) and 1.23E+4 nM (CES1). View Source
